N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-ethoxyphenyl)oxalamide
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Overview
Description
N1-(1,4-dioxaspiro[45]decan-2-ylmethyl)-N2-(2-ethoxyphenyl)oxalamide is a complex organic compound characterized by its unique spirocyclic structure and oxalamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-ethoxyphenyl)oxalamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The spirocyclic core, 1,4-dioxaspiro[4.5]decan-2-ylmethanol, can be synthesized through a cyclization reaction involving appropriate diols and aldehydes under acidic conditions.
Introduction of the Oxalamide Group: The oxalamide moiety is introduced by reacting the spirocyclic intermediate with oxalyl chloride in the presence of a base such as triethylamine, followed by the addition of 2-ethoxyaniline.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-ethoxyphenyl)oxalamide can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxalamide group to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Functionalized spirocyclic compounds.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-ethoxyphenyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its unique structure and potential biological activity.
Materials Science: The compound’s spirocyclic structure makes it a candidate for the development of novel polymers and materials with specific mechanical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-ethoxyphenyl)oxalamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or metabolism, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-2-ylmethanol: A precursor in the synthesis of the target compound.
1,4-Dioxaspiro[4.5]decan-2-one: Another spirocyclic compound with different functional groups.
Uniqueness
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-ethoxyphenyl)oxalamide is unique due to its combination of a spirocyclic structure and an oxalamide functional group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(2-ethoxyphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-2-24-16-9-5-4-8-15(16)21-18(23)17(22)20-12-14-13-25-19(26-14)10-6-3-7-11-19/h4-5,8-9,14H,2-3,6-7,10-13H2,1H3,(H,20,22)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOYOWXMPUCSAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2COC3(O2)CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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